![molecular formula C18H22Cl2N4O2 B2358955 2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]-N-(3,4-dichlorophenyl)acetamide CAS No. 1110889-30-9](/img/structure/B2358955.png)
2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]-N-(3,4-dichlorophenyl)acetamide
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Description
2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H22Cl2N4O2 and its molecular weight is 397.3. The purity is usually 95%.
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Biological Activity
The compound 2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]-N-(3,4-dichlorophenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be dissected into several functional groups that contribute to its biological activity:
- Cyanocyclohexyl Group : May interact with various receptors or enzymes.
- Dichlorophenyl Acetamide : Known for its role in modulating biological pathways.
The molecular formula is C17H19Cl2N3O2, with a molecular weight of approximately 352.26 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific protein targets within the body. The mechanism of action involves:
- Receptor Binding : The dichlorophenyl moiety enhances binding affinity to target receptors.
- Enzyme Inhibition : The cyanocyclohexyl group may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have suggested that it may inhibit tumor growth in specific cancer cell lines.
- Anti-inflammatory Properties : It has been shown to reduce inflammation markers in vitro.
- Neuroprotective Effects : Potential benefits in neurodegenerative conditions have been observed, possibly through modulation of neurotransmitter systems.
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Antitumor | Inhibition of cell proliferation | |
Anti-inflammatory | Reduction of cytokine levels | |
Neuroprotective | Modulation of neurotransmitters |
Study 1: Antitumor Activity
In a recent study, the compound was tested against various cancer cell lines, including breast and lung cancers. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction and cell cycle arrest.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties using a murine model of arthritis. Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential use in inflammatory diseases.
Study 3: Neuroprotection
In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. The proposed mechanism involves upregulation of antioxidant enzymes and stabilization of mitochondrial function.
Properties
IUPAC Name |
2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N4O2/c1-24(10-16(25)22-13-5-6-14(19)15(20)9-13)11-17(26)23-18(12-21)7-3-2-4-8-18/h5-6,9H,2-4,7-8,10-11H2,1H3,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGILGFOWLCSWEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)Cl)Cl)CC(=O)NC2(CCCCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.